molecular formula C15H15N5O5S2 B2552593 N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide CAS No. 946313-26-4

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2552593
CAS No.: 946313-26-4
M. Wt: 409.44
InChI Key: RIRPWHWJVXNCRQ-UHFFFAOYSA-N
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Description

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a heterocyclic small molecule characterized by a piperidine core substituted with a carboxamide group at position 2. The carboxamide nitrogen is linked to a 1,3,4-oxadiazole ring bearing an isoxazol-5-yl substituent. Additionally, the piperidine nitrogen is sulfonylated with a thiophen-2-ylsulfonyl group.

Properties

IUPAC Name

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O5S2/c21-13(17-15-19-18-14(24-15)11-5-6-16-25-11)10-3-1-7-20(9-10)27(22,23)12-4-2-8-26-12/h2,4-6,8,10H,1,3,7,9H2,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRPWHWJVXNCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide is a complex organic compound featuring multiple heterocyclic structures. The presence of isoxazole and oxadiazole moieties, combined with a piperidine derivative containing a sulfonyl group, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The compound's structure can be summarized as follows:

ComponentDescription
Isoxazole Ring Contributes to the compound's electronic properties and potential interaction with biological targets.
Oxadiazole Ring Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
Piperidine Derivative Enhances solubility and may influence the compound's ability to cross biological membranes.
Sulfonyl Group Often associated with increased potency and selectivity in biological interactions.

Antimicrobial Activity

Research indicates that compounds containing isoxazole and oxadiazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis . The unique combination of functional groups in this compound may enhance its selectivity against bacterial targets.

Anticancer Potential

The compound has been investigated for its anticancer properties. Studies on similar derivatives have revealed their ability to inhibit key enzymes involved in cell proliferation and survival pathways. For example, certain oxadiazole derivatives have demonstrated significant activity against cancer cell lines by targeting specific molecular pathways .

Anti-inflammatory Effects

The sulfonamide component of the piperidine derivative suggests potential anti-inflammatory activity. Compounds with similar structures have been reported to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . The mechanism likely involves modulation of inflammatory pathways via enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may bind to specific enzymes (e.g., COX) inhibiting their activity.
  • Receptor Modulation : Interaction with receptors involved in inflammatory and proliferative pathways could lead to altered signaling cascades.
  • Cellular Uptake : The piperidine structure may facilitate cellular uptake, enhancing bioavailability and efficacy.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant activity against resistant strains of Mycobacterium tuberculosis, suggesting that similar compounds could be effective in treating drug-resistant infections .
  • Anticancer Activity : Research on pyrazole derivatives indicated that they could synergistically enhance the effects of conventional chemotherapy agents like doxorubicin in breast cancer cell lines . This suggests that this compound could similarly potentiate existing cancer therapies.
  • Inflammation Studies : Compounds derived from piperidine structures have been shown to selectively inhibit COX-II with minimal ulcerogenic effects compared to traditional NSAIDs . This highlights the potential therapeutic benefits of the target compound in managing inflammation without significant side effects.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The formation of the isoxazole and oxadiazole rings is crucial for imparting biological activity. Characterization methods such as NMR, FTIR, and mass spectrometry are used to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings exhibit significant antimicrobial properties. The following table summarizes the antimicrobial efficacy of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide against various microorganisms:

MicroorganismActivity LevelReference
Mycobacterium bovisStrong inhibition
Candida albicansModerate antifungal
Escherichia coliEffective antibacterial

These findings suggest that the compound could be developed as a potential therapeutic agent against resistant strains of bacteria and fungi.

Antifungal Properties

The antifungal activity of this compound has been evaluated against various fungal strains. In vitro studies have shown that it possesses significant efficacy, particularly against Candida species. The structure-function relationship indicates that modifications to the isoxazole or oxadiazole moieties can enhance antifungal activity.

Anticancer Activity

The dual-ring structure of this compound has also been investigated for anticancer properties. Recent studies demonstrate its potential in inhibiting cancer cell proliferation. The following table summarizes the anticancer activity against various cancer cell lines:

Cancer Cell LinePercent Growth Inhibition (PGI)Reference
SNB-1986.61%
OVCAR-885.26%
NCI-H4075.99%
MDA-MB-23156.53%

These results indicate that this compound may serve as a lead compound in the development of new anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of heterocyclic carboxamides. Below is a comparative analysis with three structurally analogous molecules, focusing on substituent effects, heterocyclic frameworks, and hypothesized pharmacological properties.

Substituent and Scaffold Analysis

Compound Name Core Scaffold Key Substituents Potential Pharmacological Implications
Target Compound Piperidine 1,3,4-Oxadiazole (isoxazol-5-yl), thiophen-2-ylsulfonyl Enhanced metabolic stability due to oxadiazole; sulfonyl group may improve target binding .
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 1,3,4-Thiadiazole (isopropyl), 4-fluorophenyl Thiadiazole’s sulfur atom may increase lipophilicity; fluorophenyl enhances membrane permeability.
(4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]... Oxazolidinone Thiazole, benzyl, imidazolidinone Rigid oxazolidinone scaffold may improve target selectivity; benzyl group could influence PK/PD.
Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-{3-[(2-ethylthiazol-4-yl)methyl]-3-methylureido}... Hexane derivative Thiazole, urea, ethylthiazole Urea moiety may enhance hydrogen bonding; ethylthiazole could modulate solubility.

Key Structural and Functional Differences

Heterocyclic Core: The target compound employs a piperidine scaffold, which offers conformational flexibility compared to the pyrrolidine in the fluorophenyl analog . Piperidine’s six-membered ring may reduce steric hindrance in binding pockets.

Sulfonamide vs.

Hypothesized Pharmacological Profiles

  • Target Selectivity : The thiophen-2-ylsulfonyl group may confer affinity for sulfonamide-sensitive targets (e.g., carbonic anhydrases or kinases) .
  • Solubility : The sulfonamide group could improve aqueous solubility relative to the fluorophenyl-substituted pyrrolidine compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for constructing the 1,3,4-oxadiazole core in this compound?

  • Methodological Answer : The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of acylthiosemicarbazides using reagents like POCl₃ under reflux (90°C for 3 hours), as demonstrated in analogous thiadiazole syntheses . Alternative approaches involve coupling thiophene-sulfonyl piperidine intermediates with pre-formed isoxazole-oxadiazole fragments under palladium-catalyzed cross-coupling conditions . Key considerations include solvent selection (e.g., DMF for polar intermediates) and purification via recrystallization from DMSO/water mixtures.
Reagent Condition Yield Reference
POCl₃Reflux (90°C, 3 hours)Not reported
Pd catalystsRoom temperature, inert atmosphereNot reported

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR : ¹H NMR can identify protons on the piperidine ring (δ 1.5–3.5 ppm), thiophene-sulfonyl group (δ 7.0–7.5 ppm), and isoxazole protons (δ 8.0–8.5 ppm). ¹³C NMR confirms carbonyl (C=O, ~170 ppm) and heterocyclic carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements of the oxadiazole and isoxazole moieties .

Q. How should researchers design initial bioactivity screens for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or pathways relevant to the structural motifs:

  • Antimicrobial Activity : Follow CLSI guidelines for MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the isoxazole (e.g., electron-withdrawing groups) or thiophene-sulfonyl moiety (e.g., substituents at the 5-position) .

  • Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays.

  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (e.g., COX-2 or EGFR kinases) .

    Modification Site Biological Impact Reference
    Isoxazole substituentsIncreased antimicrobial potency
    Thiophene sulfonyl groupEnhanced solubility and target affinity

Q. What strategies address contradictory bioactivity data across studies (e.g., pH-dependent effects)?

  • Methodological Answer :

  • pH Control : Antimicrobial activity of sulfonamide derivatives can vary with pH due to protonation states; buffer assays at physiological pH (7.4) and acidic conditions (pH 5.0) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results .
  • Orthogonal Assays : Confirm enzyme inhibition via both fluorometric and colorimetric methods.

Q. How can researchers evaluate the compound’s metabolic stability and pharmacokinetics in vivo?

  • Methodological Answer :

  • Rodent Models : Administer via intravenous/oral routes and measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability.
  • Liver Microsome Assays : Assess CYP450-mediated metabolism using LC-MS/MS to identify major metabolites .

Q. What experimental approaches assess the compound’s stability under storage and physiological conditions?

  • Methodological Answer :

  • Stress Testing : Expose to heat (40–60°C), light (UV-vis), and humidity (75% RH) for 4 weeks; monitor degradation via HPLC .
  • Solution Stability : Test in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours .

Q. How does the piperidine ring’s conformation influence target binding?

  • Methodological Answer :

  • Conformational Analysis : Use NMR NOE experiments to study ring puckering.
  • Molecular Dynamics (MD) Simulations : Simulate free-energy landscapes to identify dominant conformers interacting with target proteins .

Key Considerations for Reproducibility

  • Synthetic Reproducibility : Document reaction atmosphere (e.g., N₂ for moisture-sensitive steps) and stoichiometry (e.g., 1:3 molar ratio of acylthiosemicarbazide to POCl₃) .
  • Data Transparency : Report assay conditions (e.g., pH, temperature) and negative controls to enable cross-study comparisons .

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